molecular formula C11H12N4O3 B11865834 4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine CAS No. 62194-99-4

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine

Cat. No.: B11865834
CAS No.: 62194-99-4
M. Wt: 248.24 g/mol
InChI Key: NRWPMTNXUKQDKG-UHFFFAOYSA-N
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Description

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a notable method . Additionally, the combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: Metal-free oxidation strategies are often employed.

    Reduction: Reduction reactions can be used to modify the nitro group.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitro group and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Hydrogenation or metal-catalyzed reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to interfere with the DNA synthesis of the parasite . The compound’s nitro group is believed to undergo bioreduction, leading to the formation of reactive intermediates that damage the parasite’s DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine is unique due to its dual functional groups, which confer a combination of biological activities not typically seen in simpler analogs. This makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

CAS No.

62194-99-4

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

4-(3-nitroimidazo[1,2-a]pyridin-2-yl)morpholine

InChI

InChI=1S/C11H12N4O3/c16-15(17)11-10(13-5-7-18-8-6-13)12-9-3-1-2-4-14(9)11/h1-4H,5-8H2

InChI Key

NRWPMTNXUKQDKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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